molecular formula C15H21NO5 B3071149 3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid CAS No. 1008069-91-7

3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid

Cat. No.: B3071149
CAS No.: 1008069-91-7
M. Wt: 295.33 g/mol
InChI Key: ZWTAAMADYGOLCH-UHFFFAOYSA-N
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Description

3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid is a synthetic organic compound featuring a propionic acid backbone substituted with a 4-(3-methyl-butoxy)-benzoylamino group at the second carbon and a hydroxyl group at the third carbon. This structure confers unique physicochemical properties, such as moderate lipophilicity due to the branched ether substituent and hydrogen-bonding capacity from the hydroxyl and amide functionalities.

Properties

IUPAC Name

3-hydroxy-2-[[4-(3-methylbutoxy)benzoyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-10(2)7-8-21-12-5-3-11(4-6-12)14(18)16-13(9-17)15(19)20/h3-6,10,13,17H,7-9H2,1-2H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTAAMADYGOLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)C(=O)NC(CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid with structurally or functionally related compounds, emphasizing molecular properties, bioactivity, and synthesis.

Structural Analogues

2.1.1. 3-Methyl-2-[4-(3-methyl-butoxy)-benzoylamino]-butyric Acid

  • Structural Difference : The butyric acid backbone (C4) replaces propionic acid (C3).
  • Bioactivity: Exhibits high antioxidant activity, as reported in marine tunicate-derived studies.
  • Synthesis: Not detailed in the evidence, but similar benzoylamino-substituted acids are typically synthesized via condensation reactions between acyl chlorides and amino acids.

2.1.2. 2-(2-Oxo-3-phenyl-propionylamino)-3-phenyl-propionic Acid (3b)

  • Structural Difference: Features phenyl groups at the oxo-propionylamino and third carbon positions.
  • Molecular Weight : 311.33 g/mol (higher than the target compound due to aromatic substituents).
  • Synthesis : Isolated via column chromatography with a yield of 20%; characterized by IR and NMR spectroscopy .
  • Functional Implications : The aromatic groups may confer stronger π-π interactions, influencing binding affinity in biological systems, but could reduce solubility in aqueous media compared to the target compound.

2.1.3. 3-Hydroxy-2-(toluene-4-sulfonylamino)-propionic Acid

  • Structural Difference: A sulfonylamino group replaces the benzoylamino group.
  • Commercial Availability: Priced at $200/500mg (Matrix Scientific), reflecting moderate synthetic complexity.

Functional Analogues

2.2.1. Hexadecanoic Acid (Palmitic Acid)

  • Bioactivity: Known for antioxidant and antimicrobial properties.
  • Comparison: As a saturated fatty acid, hexadecanoic acid is highly lipophilic, limiting its solubility in polar solvents. The target compound’s shorter chain and polar groups may offer better bioavailability for hydrophilic applications .

2.2.2. Phenol, 2,4-bis(1,1-dimethylethyl)-

  • Bioactivity: Potent antioxidant due to sterically hindered phenol groups.
  • Comparison: Unlike the target compound, this phenol derivative lacks an acid moiety, reducing its capacity for ionic interactions but increasing radical-scavenging efficiency .

Research Implications and Gaps

While the target compound’s structural analogs demonstrate promising antioxidant and antimicrobial properties, direct studies on its efficacy, toxicity, and synthetic optimization are lacking. Further research should focus on:

  • Comparative Bioactivity Assays : Quantifying antioxidant (e.g., DPPH scavenging) and antimicrobial activity against Gram-positive/negative bacteria.
  • Solubility Studies : Evaluating partition coefficients (logP) to assess drug-likeness.
  • Synthetic Optimization : Improving yields via catalytic methods or greener solvents.

Biological Activity

3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid (commonly referred to as compound 1) is a synthetic compound characterized by its unique structural properties, which suggest potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C15H21NO5
  • Molecular Weight : 295.14197277 g/mol
  • CAS Number : 3146270

Research indicates that compounds with similar structures may exhibit various biological activities, including anti-inflammatory and neuroprotective effects. The proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds with similar benzoyl and amino functionalities have been shown to inhibit specific enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : The compound may influence pathways such as PI3K-Akt, which is crucial for cell survival and proliferation.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Neuroprotection Inhibits caspase-3 cleavage in neuronal cells
Anti-inflammatory Reduces pro-inflammatory cytokine levels
Cell Cycle Regulation Impacts cell cycle progression in cancer cells

Case Studies

  • Neuroprotective Effects :
    A study demonstrated that compounds structurally related to this compound inhibited glutamate-induced apoptosis in murine cerebellar granule cells. The inhibition of caspase-3 was linked to the activation of the PI3K-Akt pathway, suggesting a protective role against excitotoxicity .
  • Anti-inflammatory Properties :
    Another investigation focused on the anti-inflammatory properties of similar compounds. It was observed that these compounds significantly reduced the levels of pro-inflammatory cytokines in vitro, indicating their potential use in treating inflammatory diseases .
  • Cancer Cell Cycle Inhibition :
    Research involving the synthetic analogs indicated that they could effectively inhibit cell cycle progression in HeLa cells. This effect was mediated through the activation of p21(WAF1) and suppression of cyclin D1 expression, showcasing the compound's potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis of structurally related benzoyl propionic acids typically involves condensation reactions between substituted benzoyl chlorides and amino acids or their derivatives. For example, 3-(4-Methoxybenzoyl)propionic acid was synthesized via electrophilic substitution and cyclization . To optimize yields, employ Design of Experiments (DoE) principles, such as factorial designs, to systematically evaluate variables like temperature, solvent polarity, and catalyst loading. Statistical methods reduce experimental iterations while identifying critical parameters .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure and purity?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. Cross-validate NMR data (e.g., 1^1H, 13^13C, DEPT) with computational predictions or reference spectra from databases like NIST Chemistry WebBook . X-ray crystallography, as used for 3-(4-Methoxybenzoyl)propionic acid, provides definitive stereochemical information . Purity can be assessed via HPLC coupled with UV-Vis or diode-array detection.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including proper use of personal protective equipment (PPE) and fume hoods. For structurally similar compounds, refer to safety data sheets (SDS) for hazard classifications (e.g., IARC/NTP categories) . Implement waste disposal protocols aligned with UN transportation guidelines for hazardous chemicals .

Advanced Research Questions

Q. How can computational modeling accelerate the design of reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction intermediates and transition states. Institutions like ICReDD integrate these computations with experimental data to narrow optimal conditions, reducing trial-and-error approaches. Reaction path search methods and machine learning can prioritize plausible synthetic routes . For example, substituent effects on the benzoyl moiety can be modeled to predict regioselectivity .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions, impurities, or solvent effects. Standardize protocols using reference compounds (e.g., β-(4-Hydroxy-3-methoxyphenyl)propionic acid ) and validate purity via orthogonal methods (e.g., LC-MS). Reproducibility can be enhanced by open-data practices and collaborative verification, as suggested in methodological toolkits for contested data .

Q. How can membrane-based separation technologies improve purification of this compound?

  • Methodological Answer : Membrane filtration (e.g., nanofiltration) or chromatography (e.g., size-exclusion) can isolate the target compound from byproducts. These methods are classified under "Membrane and other separation technologies" in chemical engineering research, enabling scalable purification with minimal solvent waste . Optimize membrane pore size and pressure gradients based on the compound’s molecular weight and solubility .

Data Analysis and Optimization

Q. What statistical approaches are effective for analyzing kinetic data during reaction optimization?

  • Methodological Answer : Use response surface methodology (RSM) to model nonlinear relationships between variables (e.g., reaction time, reagent stoichiometry). Central composite designs or Box-Behnken matrices efficiently map parameter interactions, as demonstrated in chemical technology optimization studies .

Q. How can researchers address inconsistencies in spectroscopic data interpretation?

  • Methodological Answer : Cross-reference experimental spectra with computational simulations (e.g., NMR prediction software) and databases like PubChem or NIST . For ambiguous peaks, employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve coupling patterns. Collaborative platforms for data sharing can mitigate interpretation biases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid
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3-Hydroxy-2-[4-(3-methyl-butoxy)-benzoylamino]-propionic acid

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